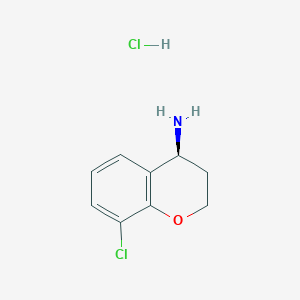

(S)-8-Chlorochroman-4-amine hydrochloride

Description

Contextualization within Chiral Amine and Chroman Chemistry

Chiral amines are a cornerstone of modern organic synthesis and medicinal chemistry. They are integral components of a vast number of pharmaceuticals, agrochemicals, and catalysts. It is estimated that chiral amine fragments are present in approximately 40-45% of small-molecule drugs, where the specific stereochemistry is often crucial for biological activity and safety. The synthesis of enantiomerically pure amines is a major focus of research, with methods such as asymmetric hydrogenation, biocatalysis, and the use of chiral auxiliaries being continuously refined.

The chroman ring system, a bicyclic ether, is also a privileged scaffold in drug discovery. This structural motif is found in a variety of naturally occurring and synthetic compounds exhibiting a wide range of biological activities. Chroman-4-amines, in particular, have been investigated for their potential in treating neurodegenerative diseases.

(S)-8-Chlorochroman-4-amine hydrochloride combines these two important chemical classes. The presence of the chlorine atom on the aromatic ring provides a handle for further synthetic modifications through cross-coupling reactions, while the chiral amine group allows for stereospecific introductions of this scaffold into larger molecules.

Significance as a Chiral Building Block and Strategic Intermediate

The primary significance of this compound lies in its role as a chiral building block. In chemical synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. The defined stereochemistry of the amine group is of particular importance, as it allows for the construction of stereochemically pure target molecules, obviating the need for costly and often inefficient chiral separations at later stages of a synthesis.

As a strategic intermediate, this compound offers a pre-formed chroman core with functional groups that can be selectively manipulated. The amine can be derivatized, and the chloro-substituent can participate in various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual functionality makes it a versatile tool for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of (S)-8-Chlorochroman-4-amine and its Hydrochloride Salt

| Property | (S)-8-Chlorochroman-4-amine | This compound |

| CAS Number | 1228542-35-5 | Not available |

| Molecular Formula | C₉H₁₀ClNO | C₉H₁₁Cl₂NO |

| Molecular Weight | 183.64 g/mol | 220.10 g/mol |

| Appearance | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Storage | Keep in dark place, sealed in dry, 2-8°C bldpharm.com | Inert atmosphere, room temperature |

Note: Specific experimental data for the hydrochloride salt is limited in publicly available literature; some data is inferred from supplier information for the free base or related compounds.

Overview of Current and Emerging Research Trajectories

While specific research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its utility can be understood within the broader trends of chiral chroman amine research. Current research trajectories involving similar structures include:

Asymmetric Synthesis: The development of novel and efficient methods for the enantioselective synthesis of chroman-4-amines remains an active area of research. This includes catalytic asymmetric hydrogenation of the corresponding imines or enamines and biocatalytic approaches using enzymes like transaminases or imine reductases. For instance, the synthesis of the related (S)-6-chlorochroman-4-ol has been achieved with high enantioselectivity using whole-cell biocatalysis, suggesting a potential green chemistry route for related amines.

Medicinal Chemistry: The exploration of chroman-4-amine (B2768764) derivatives as potential therapeutic agents continues. Research in this area often involves the synthesis of libraries of related compounds to probe structure-activity relationships for various biological targets. The 8-chloro substitution on the aromatic ring can significantly influence the electronic properties and metabolic stability of the molecule, making it an interesting candidate for such studies.

Materials Science: Chiral organic molecules are increasingly being investigated for applications in materials science, such as in the development of chiral polymers or as ligands for asymmetric catalysis. The rigid bicyclic structure of the chroman core combined with the chirality of the amine group makes this class of compounds potentially useful in these emerging fields.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-8-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLLHMUHNIPMNB-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for S 8 Chlorochroman 4 Amine Hydrochloride

Strategies for the Stereoselective Construction of the Chroman-4-amine (B2768764) Scaffold

The foundational challenge lies in creating the chiral chroman-4-amine structure with high enantiopurity. This is typically addressed in two main stages: first, the asymmetric formation of the core heterocyclic system, and second, the specific enantioselective installation of the amine group.

The construction of the chiral chroman framework itself is a subject of intensive research. Catalytic asymmetric reactions that build the heterocyclic ring and set the stereochemistry in a single cascade are highly efficient.

One prominent strategy involves the organocatalytic oxa-Michael-Michael cascade reaction . researchgate.net This method uses bifunctional catalysts, such as immobilized chiral amines on a silica (B1680970) support, to catalyze the reaction between substituted phenols and α,β-unsaturated aldehydes. The inherent hydroxyls on the silica surface can act as acidic sites that work synergistically with the chiral amine base to promote the cascade, leading to the formation of the chroman skeleton with high stereocontrol. researchgate.net

Another powerful approach is the catalytic asymmetric (4+2) cyclization . Chiral phosphoric acids have been successfully employed to catalyze the reaction of ortho-hydroxyphenyl-substituted para-quinone methides with various dienophiles like 3-vinylindoles. rsc.org This method provides access to complex chiral chroman derivatives in high yields and good enantioselectivities. rsc.org Similarly, chiral-at-metal rhodium complexes can catalyze the asymmetric [4+2] cyclization of p-quinone methides with α,β-unsaturated 2-acyl imidazoles, yielding enantioenriched chromans with multiple contiguous stereocenters. rsc.org

Palladium-catalyzed reactions also offer a route to the chiral core. For instance, an enantioselective intramolecular allylic C–H oxidation, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, can generate optically active chromans from acyclic precursors. acs.org

Table 1: Selected Asymmetric Strategies for Chiral Chroman Core Synthesis

| Reaction Type | Catalyst System | Key Reactants | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (4+2) Cyclization | Chiral Phosphoric Acid | p-Quinone Methide, 3-Vinylindole | up to 97% | up to 90% | rsc.org |

| (4+2) Cyclization | Chiral Rhodium Complex | p-Quinone Methide, Acyl Imidazole | up to 97% | >99% | rsc.org |

| Allylic C-H Oxidation | Pd / Chiral Phosphoramidite | Phenol with Allylic Side Chain | - | - | acs.org |

| Oxa-Michael Cascade | Immobilized Chiral Amine | Substituted Phenol, Enone | - | - | researchgate.net |

Once the prochiral 8-chlorochroman-4-one (B1590266) is obtained, the key step is the enantioselective introduction of the amine at the C-4 position. The most direct conceptual method is the asymmetric reduction of a C=N bond derived from the ketone.

A highly effective and scalable two-step sequence involves the initial asymmetric reduction of the ketone to a chiral alcohol , followed by inversion of stereochemistry during amination . lookchem.com For the synthesis of (S)-8-chlorochroman-4-amine, this would begin with the asymmetric reduction of 8-chlorochroman-4-one to (R)-8-chlorochroman-4-ol. This reduction can be achieved with high enantioselectivity using a Corey-Bakshi-Shibata (CBS) catalyst. youtube.com The resulting (R)-alcohol is then converted to the (S)-amine. This is typically done by activating the hydroxyl group (e.g., as a mesylate) and displacing it with an azide (B81097) nucleophile (e.g., sodium azide or tetra-N-butylammonium azide), which proceeds with complete inversion of stereochemistry (an SN2 reaction). lookchem.com Subsequent reduction of the resulting (S)-azide, commonly via Staudinger reaction or catalytic hydrogenation, affords the final (S)-amine. lookchem.com

A related biocatalytic approach uses whole-cell biocatalysts, such as Lactobacillus paracasei, for the asymmetric reduction of substituted chromanones to the corresponding (S)-alcohols with exceptionally high enantiomeric excess (>99% ee). nih.gov While this specific example yields the (S)-alcohol, which would lead to the (R)-amine via inversion, the principle demonstrates the power of biocatalysis in accessing key chiral intermediates. nih.gov

Direct asymmetric reductive amination of 8-chlorochroman-4-one is another important strategy. This involves condensing the ketone with an amine source (like ammonia (B1221849) or a protected amine) to form an intermediate imine or enamine in situ, which is then hydrogenated asymmetrically using a chiral transition metal catalyst. acs.org

Enantioselective Synthesis of (S)-8-Chlorochroman-4-amine Hydrochloride

The direct conversion of 8-chlorochroman-4-one to the target amine hydrochloride can be achieved through several advanced catalytic methodologies.

Organocatalysis offers metal-free alternatives for asymmetric synthesis. youtube.com For the synthesis of chiral chroman-4-amines, a primary amine catalyst derived from a natural amino acid like proline can be used. The catalyst forms a chiral enamine with the chromanone, which can then undergo a directed reduction. youtube.com

More sophisticated bifunctional organocatalysts, such as chiral phosphoric acids or thioureas, are highly effective for related transformations. nih.gov A chiral phosphoric acid can act as a Brønsted acid to activate an imine formed from 8-chlorochroman-4-one, guiding a nucleophilic hydride source to attack from a specific face, thereby inducing enantioselectivity. This approach is central to many modern asymmetric reductions and reductive aminations. nih.gov

Transition metal catalysis is a cornerstone of asymmetric amine synthesis. acs.org The asymmetric hydrogenation of imines is a powerful and atom-economical method. acs.org An exocyclic imine can be pre-formed from 8-chlorochroman-4-one and an amine (e.g., benzylamine), and then subjected to hydrogenation with a chiral catalyst. However, the asymmetric hydrogenation of exocyclic ketimines from chromanones has been noted to sometimes yield low enantioselectivities due to conformational strain upon metal coordination. acs.orgnih.gov Despite this, highly selective systems have been developed. For example, palladium complexes with chiral phosphine (B1218219) ligands like C₄-TunePhos, activated by a Brønsted acid, have shown high enantioselectivity (86–95% ee) for related cyclic amines. nih.gov Iridium complexes paired with chiral ligands have also proven highly active. nih.gov

Asymmetric hydrogenation of oximes represents another viable route. The precursor 8-chlorochroman-4-one can be converted to its oxime, which is then asymmetrically hydrogenated. Recently, nickel-catalyzed systems using bisphosphine ligands have emerged as highly effective for the hydrogenation of oximes to chiral hydroxylamines, which can be further reduced to the desired primary amines. incatt.nl

Copper-catalyzed hydroamination reactions have also been developed, providing another avenue for the enantioselective synthesis of chiral amines from olefinic precursors. researchgate.net

Table 2: Selected Metal-Catalyzed Methodologies for Chiral Amine Synthesis

| Metal | Catalyst System | Substrate Type | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Palladium | Pd-C₄-TunePhos / Brønsted Acid | Exocyclic Imine | Asymmetric Hydrogenation | 86-95% | nih.gov |

| Iridium | Ir-Diamine / Chiral Phosphoric Acid | N-Aryl Imine | Asymmetric Hydrogenation | up to 98% | acs.org |

| Nickel | Ni-Bisphosphine Complex | Oxime | Asymmetric Hydrogenation | up to 99% | incatt.nl |

The use of a chiral auxiliary is a robust and classical approach to stereocontrol. sigmaaldrich.com In this method, the prochiral substrate, 8-chlorochroman-4-one, is temporarily attached to a chiral molecule (the auxiliary). This creates a chiral, diastereomeric intermediate that biases subsequent reactions to occur on a specific face. sigmaaldrich.comwikipedia.org

A prominent example is the use of sulfinamides , such as (R)- or (S)-tert-butanesulfinamide, developed by Ellman. yale.edu 8-chlorochroman-4-one is condensed with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. This intermediate is then subjected to diastereoselective reduction with a non-chiral hydride reagent (e.g., sodium borohydride). The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the hydride to the opposite face. wikipedia.org After the reduction, the auxiliary is easily cleaved under mild acidic conditions, yielding the enantiomerically enriched (S)-primary amine, which can then be isolated as its hydrochloride salt. wikipedia.org

Other auxiliaries, like those derived from pseudoephedrine or Evans oxazolidinones, are also widely used in asymmetric synthesis, particularly in alkylation and aldol (B89426) reactions, and the principles can be adapted for amine synthesis. nih.govtcichemicals.com The key advantages of this strategy are high diastereoselectivity, predictability, and the ability to recover and reuse the often-valuable chiral auxiliary. sigmaaldrich.com

Diastereoselective and Chemoenzymatic Approaches

The stereoselective synthesis of the amine functionality at the C4 position of the chroman ring is paramount in obtaining the desired (S)-enantiomer. Both diastereoselective and chemoenzymatic methods have emerged as powerful tools to achieve this with high fidelity.

Chemoenzymatic Synthesis via Kinetic Resolution:

A prominent chemoenzymatic strategy for accessing (S)-8-chlorochroman-4-amine is through the kinetic resolution of the corresponding racemic amine. This approach leverages the high stereoselectivity of enzymes, particularly transaminases. In a typical kinetic resolution process, a racemic mixture of 8-chlorochroman-4-amine (B1316172) is subjected to a reaction with a chiral enzyme that selectively acylates or deaminates one enantiomer, leaving the other enantiomer in high enantiomeric excess.

For instance, (R)-selective transaminases can be employed to convert the (R)-enantiomer of 8-chlorochroman-4-amine to the corresponding ketone, 8-chlorochroman-4-one, leaving the desired (S)-8-chlorochroman-4-amine unreacted and thus enantiomerically enriched. The success of this method hinges on the enzyme's ability to discriminate between the two enantiomers, which is often quantified by the enantiomeric ratio (E). High E-values are indicative of a highly selective and efficient resolution.

| Enzyme Type | Approach | Substrate | Product | Key Feature |

| (R)-selective Transaminase | Kinetic Resolution | (R,S)-8-Chlorochroman-4-amine | (S)-8-Chlorochroman-4-amine | High enantiomeric excess of the (S)-amine |

Diastereoselective Synthesis:

While direct diastereoselective synthesis of this compound is not extensively documented in publicly available literature, principles from related chromane (B1220400) syntheses can be extrapolated. Organocatalysis, for example, has been successfully applied to the asymmetric synthesis of polysubstituted chiral chromans. These reactions often proceed through a domino or cascade sequence, such as an oxa-Michael-Michael reaction, where a chiral catalyst, like a squaramide-based organocatalyst, directs the stereochemical outcome of the reaction.

In a hypothetical diastereoselective approach to (S)-8-chlorochroman-4-amine, a prochiral precursor, such as 8-chlorochromene, could be subjected to an asymmetric aminohydroxylation or a related transformation using a chiral ligand-metal complex or an organocatalyst. The choice of catalyst and reaction conditions would be critical in inducing the desired diastereoselectivity to favor the formation of the (S)-enantiomer.

Total Synthesis Pathways Incorporating this compound (as a key intermediate)

While a comprehensive search of publicly accessible scientific literature and patent databases did not reveal the explicit use of this compound as a named key intermediate in the total synthesis of a major commercially available pharmaceutical, its structural motif is of significant interest in medicinal chemistry. The chromane scaffold is a privileged structure found in a variety of biologically active compounds.

The potential of this compound as a chiral building block lies in its versatile functionality. The primary amine at the C4 position serves as a handle for the introduction of various side chains and pharmacophores through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The chloro-substituent on the aromatic ring can also be a site for further functionalization or can influence the electronic properties and metabolic stability of a final drug molecule.

Given its structure, this compound could be a valuable intermediate in the synthesis of novel therapeutic agents targeting a range of diseases. Its incorporation into a larger molecule could be envisioned in the late stages of a synthetic sequence, where the chiral amine is coupled with a complex acid or other electrophilic partner to furnish the final active pharmaceutical ingredient.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of renewable feedstocks, atom economy, energy efficiency, and waste reduction.

Enzymatic and Biocatalytic Methods:

The chemoenzymatic approaches discussed in section 2.2.4 are inherently aligned with green chemistry principles. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.gov Furthermore, biocatalysts are derived from renewable resources and are biodegradable. The synthesis of the related compound, (S)-6-chlorochroman-4-ol, using a whole-cell biocatalyst highlights the potential of biotransformations for producing chiral chromane derivatives in an environmentally friendly manner. researchgate.net

Atom Economy and Waste Reduction:

A critical metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. For the synthesis of this compound, a key consideration would be the choice of reagents and reaction types. For example, catalytic methods, including the use of transaminases or organocatalysts, are generally more atom-economical than stoichiometric approaches.

The E-factor (Environmental Factor), which is the mass ratio of waste to product, is another important metric. A lower E-factor signifies a greener process. By employing catalytic and enzymatic methods, and by recycling solvents and catalysts, the E-factor for the synthesis of this compound can be significantly minimized.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Catalysis | Use of transaminases or organocatalysts for stereoselective synthesis, reducing the need for stoichiometric chiral reagents. |

| Renewable Feedstocks | Enzymes are derived from renewable biological sources. |

| Atom Economy | Catalytic reactions generally offer higher atom economy compared to classical resolutions involving multiple steps. |

| Safer Solvents and Auxiliaries | Enzymatic reactions are often performed in water, a benign solvent. |

| Energy Efficiency | Biocatalytic reactions typically proceed at ambient temperature and pressure, reducing energy consumption. |

| Waste Prevention | High selectivity of enzymes minimizes byproduct formation and waste. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, a critical consideration for the pharmaceutical industry and the broader chemical enterprise.

Iii. Reaction Mechanisms and Reactivity Profiles of S 8 Chlorochroman 4 Amine Hydrochloride

Mechanistic Investigations of Formation Reactions to Chroman-4-amines

The synthesis of chiral chroman-4-amines, such as the (S)-8-chlorochroman-4-amine, typically proceeds from the corresponding chroman-4-one precursor. The key transformation is the stereoselective introduction of the amine group at the C4 position. While numerous methods exist for the asymmetric synthesis of the chroman nucleus itself, including organocatalytic [4+2] cycloadditions and oxa-Michael reactions, the conversion of the ketone to the chiral amine is most commonly achieved via reductive amination or enzymatic transamination. mdpi.commdpi.comresearchgate.net

Reductive Amination Mechanism: Reductive amination is a widely utilized method for forming amines from carbonyl compounds. wikipedia.org The reaction mechanism involves two main steps:

Imine Formation: The process begins with the nucleophilic attack of an amine source, such as ammonia (B1221849), on the carbonyl carbon of 8-chlorochroman-4-one (B1590266). This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (or an iminium ion under acidic conditions). wikipedia.orgreddit.com This step is reversible, and the equilibrium is typically driven towards the imine by removing the water formed. wikipedia.org

Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond to form the final amine. chemistrysteps.com This reduction can be performed in situ using a variety of reducing agents. wikipedia.org

For the synthesis of a primary amine like (S)-8-chlorochroman-4-amine, ammonia (often from a source like ammonium chloride) is used. chemistrysteps.com The stereochemical outcome of the reaction is determined during the reduction step. To achieve the desired (S)-enantiomer, asymmetric methods are employed. This can involve the use of a chiral catalyst in conjunction with a reducing agent (e.g., H₂) or a chiral hydride source.

Enzymatic Asymmetric Synthesis: An alternative and highly stereoselective method is the use of enzymes, specifically ω-transaminases (ω-TA). nih.gov These enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone.

The mechanism involves the transfer of an amino group from an amino donor (like L-alanine) to the ketone substrate (8-chlorochroman-4-one). The reaction is often highly specific, producing the amine with a very high enantiomeric excess. nih.gov The process can be inhibited by the reaction products, but strategies such as using whole-cell systems or incorporating additional enzymes to remove by-products can dramatically increase the reaction yield. nih.gov

Table 1: Comparison of Asymmetric Synthesis Methods for Chroman-4-amines

| Method | Key Reagents/Catalysts | Mechanistic Principle | Stereocontrol |

|---|---|---|---|

| Catalytic Asymmetric Reductive Amination | 8-Chlorochroman-4-one, Ammonia, H₂, Chiral Metal Catalyst (e.g., Rh, Ir, Pd-based) | Heterogeneous or homogeneous catalysis. Imine formed in situ is asymmetrically hydrogenated on the chiral catalyst surface. | Dependent on the chiral ligand/catalyst complex. |

| Diastereoselective Reduction | Chiral auxiliary attached to the nitrogen source, followed by reduction with a standard agent (e.g., NaBH₄). | The chiral auxiliary directs the hydride attack to one face of the imine C=N bond. | High diastereoselectivity, followed by removal of the auxiliary. |

| Enzymatic Transamination | 8-Chlorochroman-4-one, ω-Transaminase, Amino Donor (e.g., L-Alanine) | Biocatalytic amino group transfer from a donor molecule to the ketone substrate within the enzyme's chiral active site. | Excellent enantioselectivity (often >99% ee) dictated by the enzyme. nih.gov |

Reactivity of the Amine Moiety in Amidation, Alkylation, and Acylation Reactions

The primary amine group of (S)-8-chlorochroman-4-amine is a nucleophilic center, readily participating in a variety of bond-forming reactions. For these reactions to occur, the amine must be in its free base form, as the hydrochloride salt is unreactive. A stoichiometric amount of a non-nucleophilic base is typically added to neutralize the hydrochloride and liberate the free amine.

Amidation: Amide bond formation is a robust and common reaction for primary amines. researchgate.net This is typically achieved by reacting the amine with an activated carboxylic acid derivative. Common methods include:

Reaction with Acyl Chlorides/Anhydrides: In the presence of a base (like triethylamine or pyridine) to neutralize the HCl by-product, the amine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. fishersci.co.uk

Peptide Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU are used to activate a carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine to form the amide bond with high efficiency. fishersci.co.uknih.gov

Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atom.

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide) via an Sₙ2 mechanism is possible. However, this method is often difficult to control for primary amines as the resulting secondary amine product is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com

Reductive Amination: A more controlled method for mono-alkylation involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in the same pot with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This method cleanly provides the secondary or tertiary amine without the issue of over-alkylation.

Acylation: Acylation is a broad term that includes amidation but also the reaction with other acylating agents, such as sulfonyl chlorides. Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide.

Table 3: Summary of Amine Moiety Reactivity

| Reaction | Reagent Class | Product |

|---|---|---|

| Amidation | Carboxylic Acid + Coupling Agent (e.g., DCC, HATU) | N-Acyl Chroman-4-amine (B2768764) (Amide) |

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-Acyl Chroman-4-amine (Amide) |

| Sulfonylation | Sulfonyl Halide (e.g., Tosyl Chloride) | N-Sulfonyl Chroman-4-amine (Sulfonamide) |

| Alkylation (Direct) | Alkyl Halide (e.g., Methyl Iodide) | Secondary/Tertiary Amine, Quaternary Salt (Mixture) |

| Alkylation (Indirect) | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Chroman-4-amine (Secondary/Tertiary Amine) |

Reactivity of the Chlorosubstituted Chroman Ring System

The chlorine atom at the C8 position of the aromatic ring offers a handle for further synthetic modifications, primarily through metal-catalyzed cross-coupling reactions. The electronic nature of the chroman ring system influences its reactivity profile.

Nucleophilic Aromatic Substitution (SₙAr): The SₙAr mechanism requires the aromatic ring to be highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom). wikipedia.orgmasterorganicchemistry.com The chroman ring system, containing an electron-donating alkoxy group, is not sufficiently activated for SₙAr reactions under standard conditions. Therefore, direct displacement of the C8-chloro substituent by common nucleophiles is generally not a feasible reaction pathway. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Aryl chlorides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: In this reaction, the 8-chloro-chroman moiety can be coupled with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃, Cs₂CO₃). organic-chemistry.orgnih.gov The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

Transmetalation: The organic group is transferred from the boron reagent to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C8 position. Other cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) or Stille coupling (using organostannanes), are also plausible transformations for the C8-Cl bond.

Influence of Hydrochloride Salt Formation on Reactivity and Stability

The formation of a hydrochloride salt profoundly alters the chemical and physical properties of (S)-8-chlorochroman-4-amine. This is an acid-base reaction where the lone pair of electrons on the basic nitrogen atom accepts a proton from hydrochloric acid. spectroscopyonline.comyoutube.com

Effect on Reactivity: The primary effect of salt formation on reactivity is the deactivation of the amine's nucleophilicity. By protonating the lone pair, the nitrogen atom acquires a positive charge (forming an ammonium salt, R-NH₃⁺) and is no longer available to act as a nucleophile. spectroscopyonline.com Consequently, (S)-8-chlorochroman-4-amine hydrochloride will not undergo the amidation, acylation, or alkylation reactions typical of a free amine. To perform these reactions, the free base must be regenerated by adding a stoichiometric equivalent of a base (e.g., triethylamine, sodium carbonate) to neutralize the HCl. youtube.com This property is often exploited to protect the amine group during reactions at other sites of the molecule.

Effect on Stability and Physical Properties: The hydrochloride salt form generally offers enhanced stability compared to the free base.

Chemical Stability: The protonated form is less susceptible to atmospheric oxidation, a common degradation pathway for many free amines.

Physical Stability: Amine salts are typically crystalline solids with higher melting points than their corresponding free bases. This often makes them easier to handle, purify via recrystallization, and store for long periods. researchgate.net

Solubility: The ionic nature of the hydrochloride salt significantly increases its solubility in water and other polar protic solvents, while decreasing its solubility in nonpolar organic solvents. spectroscopyonline.com This property is crucial in pharmaceutical contexts and can be useful for purification and extraction procedures.

Table 4: Properties of Free Amine vs. Hydrochloride Salt

| Property | (S)-8-Chlorochroman-4-amine (Free Base) | (S)-8-Chlorochroman-4-amine HCl (Salt) |

|---|---|---|

| Chemical Nature | Basic, Nucleophilic | Acidic, Non-nucleophilic |

| Reactivity with Electrophiles | High (undergoes amidation, alkylation, etc.) | Very Low (unreactive as a nucleophile) |

| Stability | Prone to oxidation | More stable to oxidation, longer shelf-life |

| Physical State | Often an oil or low-melting solid | Typically a crystalline solid |

| Solubility | Soluble in nonpolar organic solvents | Soluble in water and polar solvents spectroscopyonline.com |

Iv. Theoretical and Computational Chemistry of S 8 Chlorochroman 4 Amine Hydrochloride

Conformational Analysis and Stereochemical Preferences using Quantum Chemical Methods

The three-dimensional structure and conformational flexibility of (S)-8-Chlorochroman-4-amine are critical to its properties. Quantum chemical methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and understand the energetic preferences for different spatial arrangements. nih.gov

The primary source of conformational variability in the chroman ring is the dihydropyran portion, which typically adopts a half-chair or sofa conformation. For (S)-8-Chlorochroman-4-amine, the key stereochemical question is the orientation of the amine group at the C4 position, which can exist in either a pseudo-axial or pseudo-equatorial position. Quantum mechanical simulations, such as those employing Density Functional Theory (DFT), offer a robust approach to determining the relative energies of these conformers. nih.govresearchgate.net

A typical computational workflow would involve:

Generation of Initial Structures: Creating initial 3D models for both the pseudo-axial and pseudo-equatorial conformers.

Geometry Optimization: Using a selected quantum chemical method (e.g., DFT with a basis set like B3LYP/6-31G*) to find the lowest energy geometry for each conformer.

Energy Calculation: Computing the single-point energies of the optimized structures at a higher level of theory to refine the relative energy difference between the conformers.

Frequency Analysis: Confirming that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and calculating thermodynamic properties like Gibbs free energy.

The results of such an analysis would likely indicate a preference for the conformer that minimizes steric hindrance and maximizes favorable electronic interactions.

Table 1: Hypothetical Conformational Energy Profile of (S)-8-Chlorochroman-4-amine This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

| Conformer | Amine Group Orientation | Key Dihedral Angle (C3-C4-N-H) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|---|

| I | Pseudo-equatorial | ~180° | 0.00 (Reference) | >95% |

| II | Pseudo-axial | ~60° | >2.00 | <5% |

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key tool in computational chemistry for predicting how a molecule will interact with other reagents. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). For (S)-8-Chlorochroman-4-amine, the HOMO is expected to be localized primarily on the amine group and the electron-rich aromatic ring.

LUMO: The energy of the LUMO relates to the ability to accept electrons (electrophilicity). wuxiapptec.com The LUMO is likely distributed across the aromatic ring, influenced by the electron-withdrawing chlorine atom.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more polarizable and reactive. irjweb.comauctoresonline.org

Molecular electrostatic potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. auctoresonline.org For this molecule, the MEP would show a negative potential (red/yellow) around the nitrogen of the amine group and the chlorine atom, indicating regions susceptible to electrophilic attack, while positive potential (blue) would be found around the amine hydrogens.

Table 2: Predicted Quantum Chemical Descriptors for (S)-8-Chlorochroman-4-amine These values are representative for similar heterocyclic amine structures and would be calculated using methods like DFT.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Indicates electron-donating capability (nucleophilicity). auctoresonline.org |

| ELUMO | ~ -1.0 eV | Indicates electron-accepting capability (electrophilicity). auctoresonline.org |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Reflects chemical reactivity and kinetic stability. irjweb.com |

| Electronegativity (χ) | ~ 3.75 eV | Measures the overall ability to attract electrons. |

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are powerful tools for exploring the mechanisms of chemical reactions by mapping their potential energy surfaces. arxiv.org This involves identifying all relevant intermediates, transition states, and products for a given transformation. arxiv.org For (S)-8-Chlorochroman-4-amine, computational studies could investigate various reaction types, such as N-alkylation, N-acylation, or electrophilic aromatic substitution.

The process involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is the point of highest energy along the reaction coordinate. Algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used for this.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is a key factor governing the reaction rate.

Such studies could, for example, elucidate the preference for substitution at different positions on the aromatic ring or predict the stereochemical outcome of reactions at the chiral center. nih.gov

Molecular Modeling and Docking Studies (focused on in silico interactions with theoretical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net While specific biological targets for (S)-8-Chlorochroman-4-amine are not defined here, a hypothetical docking study would reveal its potential binding modes and key intermolecular interactions within a theoretical protein active site. researchgate.net

The docking process involves:

Preparation: Preparing the 3D structures of the ligand ((S)-8-Chlorochroman-4-amine) and the theoretical protein target.

Search Algorithm: Placing the ligand in the binding site and exploring various conformations and orientations to find favorable binding poses. researchgate.net

Scoring Function: Evaluating each pose and assigning a score, typically in kcal/mol, which estimates the binding affinity. researchgate.net

For (S)-8-Chlorochroman-4-amine, key interactions would likely involve:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and the ether oxygen in the chroman ring is a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic ring and the aliphatic portion of the dihydropyran ring can engage in hydrophobic interactions.

Halogen Bonding: The chlorine atom at the C8 position could potentially form halogen bonds with electron-donating residues in the binding site.

π-π Stacking: The benzene (B151609) ring of the chroman core could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's active site. nih.gov

Table 3: Illustrative Docking Results for (S)-8-Chlorochroman-4-amine with a Theoretical Kinase Target This table is a hypothetical representation of typical docking output. samipubco.com

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | ASP-145 | Hydrogen Bond (with -NH2) |

| GLU-90 | Salt Bridge (with protonated -NH3+) | ||

| LEU-25 | Hydrophobic Interaction | ||

| PHE-88 | π-π Stacking | ||

| 2 | -7.9 | LYS-42 | Hydrogen Bond (with ether oxygen) |

| VAL-30 | Hydrophobic Interaction |

Chirality and Stereoisomer Discrimination through Advanced Computational Methods

The "(S)" designation in the compound's name indicates a specific three-dimensional arrangement at the C4 chiral center. Advanced computational methods can be used to analyze and discriminate between stereoisomers, such as the (S) and (R) enantiomers of 8-Chlorochroman-4-amine (B1316172).

Recent developments in computational chemistry have led to tools that can automatically detect stereogenic elements and differentiate stereoisomers. chemrxiv.orgchemrxiv.org One such approach involves the "ChiralFinder" method, which uses a mixed-product-based local representation to define the configuration of a stereocenter. chemrxiv.org

This methodology involves:

Identification of Stereogenic Center: The algorithm first identifies the C4 atom as a chiral center.

CIP Ranking: The substituents on the chiral center (the amine group, C3, the aromatic ring carbon, and a hydrogen atom) are ranked based on Cahn-Ingold-Prelog (CIP) priority rules.

Chirality Matrix Generation: A unique 3x3 "chirality matrix" is constructed based on the spatial coordinates of the atoms attached to the stereocenter. chemrxiv.org

Configuration Assignment: The sign of a calculated "chirality product" derived from this matrix provides a robust and unambiguous assignment of the stereoisomer's configuration (e.g., R or S). chemrxiv.org

This computational approach offers a highly accurate and automated way to confirm the identity of a specific enantiomer, which is crucial in fields where stereochemistry dictates molecular function. chemrxiv.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| (S)-8-Chlorochroman-4-amine hydrochloride |

| (S)-8-Chlorochroman-4-amine |

| 8-Chlorochroman-4-amine |

| Phenylalanine |

| Tyrosine |

V. Derivatization and Functionalization of S 8 Chlorochroman 4 Amine Hydrochloride

Synthesis of Novel Chroman-4-amine (B2768764) Derivatives

The synthesis of novel derivatives from (S)-8-Chlorochroman-4-amine hydrochloride leverages the reactivity of the 4-amino group. This functional handle is readily transformed into a wide array of other functional groups, including amides, sulfonamides, ureas, and carbamates. These transformations are typically high-yielding and can be performed under mild conditions.

For instance, acylation of the amine with various acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The chroman-4-amine sulfonamide scaffold has been identified as a potent blocker of the Kv1.5 potassium channel. lookchem.com The synthesis of such derivatives from (S)-8-Chlorochroman-4-amine would follow established synthetic protocols.

Another key strategy for derivatization is reductive amination. The reaction of (S)-8-Chlorochroman-4-amine with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides access to a diverse range of N-alkylated derivatives. This method is particularly useful for introducing bulky or functionalized alkyl groups at the nitrogen atom.

The table below summarizes some common derivatization reactions at the 4-amino position of the chroman scaffold.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acid Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted Amine |

| Urea Formation | Isocyanate | Urea |

| Carbamate Formation | Chloroformate | Carbamate |

These fundamental reactions form the basis for creating extensive libraries of novel chroman-4-amine derivatives for further investigation.

Introduction of Diverse Chemical Functionalities via the Amine and Chroman Moieties

Beyond simple N-functionalization, more complex chemical functionalities can be introduced to both the amine and the chroman ring of (S)-8-Chlorochroman-4-amine. The primary amine serves as a nucleophile in various reactions, including Michael additions and the opening of epoxides, to introduce hydroxylated or otherwise functionalized side chains.

Functionalization of the chroman ring itself is also a viable strategy. The electron-rich aromatic portion of the chroman is susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents (chloro and the ether oxygen) must be considered. Friedel-Crafts acylation or alkylation, nitration, and halogenation can introduce new substituents onto the benzene (B151609) ring, further diversifying the chemical space of accessible derivatives. However, the regioselectivity of these reactions can be challenging to control.

More advanced methods, such as transition-metal-catalyzed cross-coupling reactions, offer a powerful tool for the regioselective functionalization of the chroman core. For example, if a bromo or iodo group were present on the aromatic ring, Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be employed to introduce aryl, alkynyl, or amino functionalities, respectively. While the starting material is chlorinated, similar principles of directed metalation or C-H activation could potentially be applied.

The chroman-4-one scaffold, a precursor to chroman-4-amines, is known to undergo various reactions that can be used to introduce functionality. For example, substitution at the C-2 and C-3 positions of chroman-4-one with groups like methoxyphenyl or benzylidene has been explored to generate compounds with interesting biological activities. nih.gov These strategies could be adapted to derivatives of (S)-8-Chlorochroman-4-amine.

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of (S)-8-Chlorochroman-4-amine in derivatization reactions is governed by the electronic and steric properties of the molecule. The nucleophilicity of the 4-amino group is influenced by the electron-withdrawing effect of the 8-chloro substituent, which may slightly reduce its reactivity compared to an unsubstituted analogue.

In electrophilic aromatic substitution reactions, the 8-chloro group deactivates the ring, making harsher reaction conditions potentially necessary. The directing effects of the chloro and ether oxygen substituents will dictate the position of substitution, with the C5 and C7 positions being the most likely sites for electrophilic attack.

Structure-activity relationship (SAR) studies of related chromanone analogs have shown that substitution at the C-2 and C-3 positions can significantly impact biological activity. nih.gov Similarly, for chroman-4-amine derivatives, the nature of the substituent on the nitrogen atom is a critical determinant of biological properties. For example, in a series of chroman derivatives designed as acetyl-CoA carboxylase inhibitors, the specific nature of the N-acyl group was found to be crucial for inhibitory potency. nih.gov

The stereochemistry at C4 is also a critical factor in the biological activity of many chroman derivatives. Therefore, derivatization reactions that proceed with high stereoselectivity are of paramount importance for the development of compounds with optimized therapeutic potential.

Vi. Advanced Analytical Techniques in the Research of S 8 Chlorochroman 4 Amine Hydrochloride

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopy offers an in-depth view of the molecular structure, confirming not just the connectivity of atoms but also their spatial arrangement.

While standard one-dimensional ¹H and ¹³C NMR spectroscopy is essential for confirming the basic carbon-hydrogen framework, advanced two-dimensional NMR techniques are required to assign the stereochemistry. researchgate.net For (S)-8-Chlorochroman-4-amine hydrochloride, the Nuclear Overhauser Effect (NOE) is a key phenomenon to be explored. ipb.pt NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), detect through-space interactions between protons that are in close proximity. ipb.ptcolumbia.edu

By analyzing the NOE correlations, researchers can determine the relative configuration of the protons on the stereogenic center (C4) and the adjacent methylene (B1212753) protons (C3) and the aromatic proton (C5). For instance, a strong NOE signal between the C4 amine proton and a specific proton on the chroman ring would indicate their spatial closeness, helping to define the molecule's preferred conformation in solution. researchgate.net The choice between NOESY and ROESY often depends on the molecule's size; for a small molecule like this, ROESY can be advantageous as it avoids the issue of zero or near-zero NOEs that can occur for molecules of intermediate molecular weight. columbia.edu

Table 1: Application of Advanced NMR Techniques for Stereochemical Analysis

| NMR Technique | Principle | Application to (S)-8-Chlorochroman-4-amine | Expected Outcome |

| NOESY/ROESY | Measures through-space correlations between protons close to each other (<5 Å). ipb.pt | Determining the spatial relationship between the amine proton at C4 and protons at C3, C5, and the dihydropyran ring. | Elucidation of the relative stereochemistry and predominant solution-state conformation of the chroman ring system. |

| HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons. ipb.pt | Unambiguous assignment of all proton and carbon signals, including the chiral center at C4 and the chlorine-substituted carbon at C8. | Confirmed atomic connectivity and complete assignment of the chemical shifts in the molecule. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion and its fragments, unequivocally confirming the identity of this compound.

In mechanistic studies, HRMS can be used to analyze reaction mixtures or degradation products, identifying intermediates and byproducts with high confidence. The fragmentation patterns observed in tandem MS (MS/MS) experiments are particularly informative. For this compound, characteristic fragmentation would likely involve the loss of the chlorine atom, cleavage of the chroman ring, or loss of the amine group. Studying these fragmentation pathways provides structural confirmation. nih.gov For instance, a "ring-walk" mechanism might be observed involving the loss of HCl, which has been documented for other chlorophenolic structures. nih.gov

Furthermore, derivatization of the primary amine group, for example through silylation, can be performed to improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov HRMS analysis of the derivatized compound would show a predictable mass shift and generate a unique fragmentation pattern, further validating the structure. nih.gov

Chiral Chromatographic Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a single-enantiomer compound is critical. Chiral chromatography is the benchmark technique for separating enantiomers and quantifying the enantiomeric excess (ee). chromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods used for this purpose. chromatographyonline.com

For the separation of (S)-8-Chlorochroman-4-amine from its (R)-enantiomer, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for a broad range of chiral compounds, including amines. chromatographyonline.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Method development involves screening various CSPs and mobile phase compositions. For primary amines, mobile phases in normal-phase, polar organic, or SFC modes are often effective. chromatographyonline.com Additives such as acids (e.g., trifluoroacetic acid) and bases (e.g., triethylamine) are frequently used to improve peak shape and resolution. chromatographyonline.com Gas chromatography (GC) with a chiral column can also be used, particularly for more volatile derivatives of the analyte. chromatographyonline.com

Table 2: Overview of Chiral Chromatographic Methods

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Key Advantages |

| Chiral HPLC | Polysaccharide derivatives (e.g., Chiralpak®, Chiralcel®) nih.gov | Hexane/Ethanol, Acetonitrile/Methanol with additives chromatographyonline.com | Wide applicability, robust, reliable quantification. |

| Chiral SFC | Polysaccharide derivatives, cyclofructans chromatographyonline.com | Supercritical CO₂ with alcohol modifiers (e.g., Methanol) chromatographyonline.com | Fast separations, reduced solvent consumption ("green" chemistry), high efficiency. chromatographyonline.com |

| Chiral GC | Cyclodextrin derivatives | Helium or Hydrogen carrier gas | High resolution for volatile compounds. chromatographyonline.com |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The technique works by diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to build a model of the electron density, revealing the precise position of each atom in the crystal lattice. core.ac.uk

For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous dispersion. researchgate.netnih.gov This effect is more pronounced for heavier atoms. The presence of the chlorine atom in this compound is advantageous, as it provides a sufficiently strong anomalous scattering signal to confidently assign the stereochemistry. mit.edu The formation of the hydrochloride salt often aids in producing diffraction-quality crystals from what might otherwise be a liquid or oil. researchgate.net The final assignment is typically validated by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. mit.edu

Beyond absolute configuration, the crystal structure provides a wealth of information on bond lengths, bond angles, and the solid-state conformation of the chroman ring. nih.govresearchgate.net It also reveals intermolecular interactions, such as hydrogen bonds involving the amine and the chloride ion, which dictate the crystal packing. nih.gov

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. jasco-global.com These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive and provide information about the stereochemistry of the molecule in solution. ethz.ch

Optical Rotatory Dispersion (ORD): ORD measures the variation in the angle of optical rotation as a function of wavelength. wikipedia.org As the wavelength approaches an electronic absorption band of a chromophore in the molecule, the rotation changes dramatically, a phenomenon known as the Cotton effect. libretexts.org

Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. jasco-global.com A CD spectrum consists of positive or negative peaks (also part of the Cotton effect) in the regions where the molecule's chromophores absorb light. libretexts.org

For this compound, the chlorinated benzene (B151609) ring system acts as the primary chromophore. The CD and ORD spectra would be characteristic of the (S)-configuration, and the mirror image spectra would be expected for the (R)-enantiomer. These techniques are particularly useful for confirming the stereochemical identity of a sample by comparing its spectrum to that of a known standard and for studying conformational changes in solution. libretexts.org

Vii. S 8 Chlorochroman 4 Amine Hydrochloride As a Strategic Synthetic Intermediate

Role in the Synthesis of Complex Chiral Heterocyclic Compounds

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. nih.govacs.org The enantiomerically pure nature of (S)-8-Chlorochroman-4-amine hydrochloride makes it an exceptional starting material for the synthesis of complex chiral heterocyclic compounds. The inherent chirality of this intermediate obviates the need for challenging asymmetric syntheses or chiral separations at later stages of a synthetic sequence, thereby streamlining the path to the target molecule.

Organic chemists leverage the amine functionality of (S)-8-chlorochroman-4-amine for a variety of transformations to build intricate heterocyclic systems. For instance, the amine can serve as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of fused or spirocyclic ring systems. An efficient method for creating chiral heterocyclic systems involves the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, catalyzed by a chiral squaramide, to produce compounds containing both chroman and pyrazolone moieties. nih.gov This highlights the general importance of the chiral chroman core in constructing complex heterocyclic structures with potential pharmaceutical applications. nih.gov

Furthermore, the chroman-4-one framework, closely related to chroman-4-amine (B2768764), is a key intermediate in the synthesis of various derivatives with potential therapeutic applications, including anticancer and antiepileptic agents. nih.gov The synthesis of such complex molecules often relies on the availability of chiral building blocks like (S)-8-chlorochroman-4-amine to control the stereochemical outcome of the final products. The strategic placement of the chloro group on the aromatic ring also provides a handle for further functionalization through cross-coupling reactions, enabling the introduction of additional complexity and diversity into the target molecules.

| Reaction Type | Utility of (S)-8-Chlorochroman-4-amine | Resulting Compound Class |

| Amidation/Acylation | Serves as a nucleophilic amine for coupling with carboxylic acids or acyl chlorides. | Chiral amides, precursors to further cyclizations. |

| Reductive Amination | Can be formed from the corresponding chroman-4-one, indicating the amine is a key functional group. | Chiral secondary or tertiary amines. |

| N-Arylation/Alkylation | The amine group can be functionalized to introduce diverse substituents. | Complex chiral amines and their derivatives. |

| Metal-catalyzed Cross-coupling | The chloro group on the aromatic ring can be used for reactions like Suzuki or Buchwald-Hartwig coupling. | Biaryl or N-aryl substituted chiral chromans. |

Applications in Building Block Chemistry for Molecular Diversity

In the quest for novel bioactive compounds, the exploration of chemical space is paramount. Building block chemistry offers a systematic approach to generate collections of molecules with diverse structures. This compound is an exemplary chiral building block that contributes significantly to the generation of molecular diversity. bldpharm.com Its utility stems from its trifunctional nature: a chiral core, a reactive primary amine, and a modifiable aromatic ring.

Chemists can utilize this building block in combinatorial chemistry approaches to create libraries of related compounds. researchgate.net By reacting the amine group with a diverse set of reagents, such as carboxylic acids, sulfonyl chlorides, or isocyanates, a wide array of derivatives can be synthesized. Each of these reactions introduces a new substituent, thereby expanding the molecular diversity of the resulting library. The presence of the chloro group allows for another dimension of diversification, as it can be subjected to various cross-coupling reactions to introduce different aryl or alkyl groups at the 8-position.

The rigid chroman scaffold imparts a well-defined three-dimensional shape to the molecules, which is a crucial aspect of molecular recognition in biological systems. By using an enantiomerically pure building block like (S)-8-chlorochroman-4-amine, chemists can ensure that the resulting library of compounds has stereochemical integrity, which is essential for studying structure-activity relationships (SAR).

| Feature of Building Block | Contribution to Molecular Diversity |

| Chiral Center (C4) | Introduces stereochemical diversity, allowing for the synthesis of enantiomerically pure compounds. |

| Primary Amine Group | Acts as a versatile handle for a wide range of chemical transformations (e.g., amidation, alkylation). |

| Chloro-substituted Aromatic Ring | Provides a site for further functionalization via cross-coupling reactions, enabling variation of the aromatic core. |

| Rigid Bicyclic Scaffold | Confers a defined 3D structure, which can be systematically decorated with different functional groups. |

Utilization in Diversity-Oriented Synthesis (DOS) of Chiral Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate structurally diverse and complex small molecules from a common starting material in a limited number of synthetic steps. nih.gov this compound is an ideal substrate for DOS campaigns focused on the creation of chiral libraries. The goal of DOS is to populate chemical space with molecules that have a wide range of skeletal and stereochemical diversity, which can then be screened for biological activity.

Starting from (S)-8-chlorochroman-4-amine, a DOS pathway could involve a series of branching reactions where the amine and the chloro-group are manipulated to create different molecular scaffolds. For example, the amine could be used to initiate a cascade reaction that builds a new ring system fused to the chroman core. acs.org Alternatively, intramolecular reactions could be designed to rearrange the chroman skeleton itself.

The stereochemistry of the starting material is a key element in DOS. By beginning with a single enantiomer, it is possible to generate a library of chiral compounds with controlled stereochemistry. This is particularly important for identifying selective biological probes or drug leads, as different enantiomers of a molecule often have vastly different biological activities. The combination of skeletal diversity, generated through different reaction pathways, and stereochemical diversity, originating from the chiral building block, makes DOS a powerful tool for discovering novel chemical entities.

Precursor for Chemical Probes and Research Tools (e.g., not drugs)

Beyond its role in the synthesis of potential therapeutic agents, this compound serves as a valuable precursor for the development of chemical probes and research tools. These specialized molecules are designed to interrogate biological systems by selectively interacting with a specific target, such as a protein or enzyme. The chroman-4-one and chromone scaffolds have been successfully utilized in the development of such tools, including selective enzyme inhibitors. acs.orggu.se

The amine group of (S)-8-chlorochroman-4-amine is a convenient attachment point for various reporter tags or reactive groups that are essential components of chemical probes. For instance, a fluorescent dye can be coupled to the amine to create a probe for fluorescence microscopy or flow cytometry. Alternatively, a photoreactive group or a bio-orthogonal handle, such as an alkyne or azide (B81097), can be introduced to enable covalent labeling and identification of protein targets. A small library of chemical probes with electrophilic moieties has been synthesized to target active site cysteines in enzymes. beilstein-journals.org

The synthesis of fluorescent probes based on the chromone scaffold has also been reported, highlighting the utility of this class of compounds in developing research tools. ijrpc.com Given the structural similarities, this compound provides a robust and versatile platform for the rational design and synthesis of novel chemical probes. These tools are indispensable for basic research in chemical biology and for the validation of new drug targets.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (S)-8-Chlorochroman-4-amine hydrochloride be verified experimentally?

- Methodological Answer : Enantiomeric purity is critical for stereospecific activity. Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane/isopropanol (80:20 v/v) with 0.1% trifluoroacetic acid. Compare retention times to racemic standards and calculate enantiomeric excess (ee) via peak area ratios . For validation, combine with polarimetry to confirm optical rotation values (e.g., [α]D²⁵ = +X° in methanol) .

Q. What are the optimal conditions for synthesizing this compound to minimize racemization?

- Methodological Answer : Employ asymmetric catalytic hydrogenation of the corresponding ketone precursor using a chiral catalyst (e.g., Ru-BINAP complex). Maintain reaction temperatures below 40°C and use inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis, quench the reaction with HCl in anhydrous ethanol to precipitate the hydrochloride salt. Monitor racemization via periodic chiral HPLC sampling during synthesis .

Q. How should researchers characterize the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Perform shake-flask solubility studies in phosphate-buffered saline (PBS, pH 7.4) and simulate gastric/intestinal conditions (HCl/NaOH buffers, pH 1.2–6.8). Use UV-Vis spectrophotometry (λmax ≈ 260 nm) for quantification. For stability, incubate solutions at 25°C and 40°C for 48–72 hours, then analyze degradation products via LC-MS. Report percentage recovery and identify major degradation pathways (e.g., hydrolysis of the chroman ring) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacokinetic studies of this compound?

- Methodological Answer : Discrepancies often arise from differences in bioavailability assays (e.g., in vitro permeability vs. in vivo AUC). Address this by standardizing Caco-2 cell monolayer protocols (apical-to-basolateral transport, pH 7.4) and validating with in vivo studies in rodent models. Use LC-MS/MS for plasma quantification, ensuring calibration curves cover 1–1000 ng/mL. Cross-validate results with microdialysis sampling in target tissues .

Q. What advanced techniques are suitable for probing the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) to immobilized targets (e.g., GPCRs). For enzyme inhibition assays, employ fluorescence-based activity kits (e.g., NADH-coupled detection for oxidoreductases). Combine with molecular docking simulations (AutoDock Vina) to correlate binding affinities with structural motifs (e.g., chlorochroman amine interactions) .

Q. How can impurities in this compound batches impact pharmacological outcomes, and how are they quantified?

- Methodological Answer : Impurities like des-chloro analogs or racemic contaminants can alter efficacy/toxicity. Use UPLC-MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) for impurity profiling. Quantify against reference standards (e.g., EP/BP guidelines) and correlate impurity levels (≥0.1%) with in vitro cytotoxicity (MTT assays in HEK-293 cells) .

Q. What strategies improve the compound’s metabolic stability in preclinical models?

- Methodological Answer : Screen for hepatic metabolism using human liver microsomes (HLM) with NADPH cofactors. Identify major metabolites via high-resolution LC-QTOF-MS. To enhance stability, modify the chroman ring (e.g., introduce methyl groups at C-6) or replace the primary amine with a tertiary amine. Validate analogs in CYP450 inhibition assays (e.g., CYP3A4/CYP2D6) to avoid drug-drug interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?

- Methodological Answer : Use a staggered dosing regimen (e.g., 0.1, 1, 10, 100 mg/kg) in rodent models, with plasma sampling at 0, 1, 4, 8, 24 hours. Apply non-compartmental analysis (NCA) for AUC and Cmax calculations. For nonlinearity, fit data to a Michaelis-Menten model using Phoenix WinNonlin. Include control groups receiving vehicle or racemic analogs to isolate stereospecific effects .

Q. What statistical methods are recommended for analyzing contradictory in vitro vs. in vivo efficacy data?

- Methodological Answer : Perform meta-analysis using mixed-effects models (R package metafor) to account for inter-study variability. For in vitro-in vivo correlations (IVIVC), apply partial least squares regression (PLSR) to align cellular EC₅₀ values with in vivo ED₅₀. Report 95% confidence intervals and use bootstrapping (1000 iterations) to validate significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.